Cas no 2137899-33-1 (2-(difluoromethyl)benzene-1-carbothioamide)

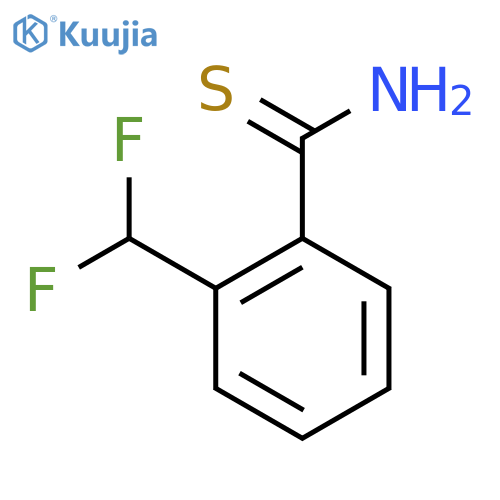

2137899-33-1 structure

商品名:2-(difluoromethyl)benzene-1-carbothioamide

2-(difluoromethyl)benzene-1-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 2-(difluoromethyl)benzene-1-carbothioamide

- EN300-1084867

- 2137899-33-1

-

- インチ: 1S/C8H7F2NS/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H2,11,12)

- InChIKey: IYKMPDLQZXLVSC-UHFFFAOYSA-N

- ほほえんだ: S=C(C1C=CC=CC=1C(F)F)N

計算された属性

- せいみつぶんしりょう: 187.02672673g/mol

- どういたいしつりょう: 187.02672673g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 58.1Ų

2-(difluoromethyl)benzene-1-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1084867-0.1g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1084867-10.0g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1084867-2.5g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1084867-1g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1084867-5g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1084867-0.05g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1084867-0.25g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1084867-1.0g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 1g |

$728.0 | 2023-06-10 | ||

| Enamine | EN300-1084867-5.0g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 5g |

$2110.0 | 2023-06-10 | ||

| Enamine | EN300-1084867-0.5g |

2-(difluoromethyl)benzene-1-carbothioamide |

2137899-33-1 | 95% | 0.5g |

$739.0 | 2023-10-27 |

2-(difluoromethyl)benzene-1-carbothioamide 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

2137899-33-1 (2-(difluoromethyl)benzene-1-carbothioamide) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量